molecular formula C21H21F4N3O4S B4366705 ETHYL 4-{[(2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE

ETHYL 4-{[(2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE

Cat. No.: B4366705
M. Wt: 487.5 g/mol
InChI Key: RASRNWMPMZGOSR-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}hydrazino)carbonothioyl]amino}benzoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including an ethyl ester, a hydrazino group, and a tetrafluoropropoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoic acid: This intermediate can be synthesized by reacting 4-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the hydrazino derivative: The benzoic acid derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Thioamide formation: The hydrazide is treated with carbon disulfide and an appropriate base to form the thioamide intermediate.

    Esterification: Finally, the thioamide intermediate is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}hydrazino)carbonothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 4-{[(2-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}hydrazino)carbonothioyl]amino}benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.

    Interacting with proteins: Affecting protein-protein interactions and signaling pathways.

    Modulating gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 4-{[(2-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}hydrazino)carbonothioyl]amino}benzoate can be compared with other similar compounds, such as:

    Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoic acid: Lacks the hydrazino and thioamide groups, making it less complex.

    Ethyl 4-({6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoate: Contains different functional groups, leading to distinct chemical properties and applications.

Properties

IUPAC Name

ethyl 4-[[[3-(2,2,3,3-tetrafluoropropoxymethyl)benzoyl]amino]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F4N3O4S/c1-2-32-18(30)14-6-8-16(9-7-14)26-20(33)28-27-17(29)15-5-3-4-13(10-15)11-31-12-21(24,25)19(22)23/h3-10,19H,2,11-12H2,1H3,(H,27,29)(H2,26,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASRNWMPMZGOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{[(2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{[(2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-{[(2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-{[(2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{[(2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-{[(2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE

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